molecular formula C12H11NO B3059956 1-(Quinolin-2-yl)propan-2-one CAS No. 1531-30-2

1-(Quinolin-2-yl)propan-2-one

Cat. No. B3059956
CAS RN: 1531-30-2
M. Wt: 185.22 g/mol
InChI Key: MQRBYLGTUDWRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinolin-2-yl)propan-2-one, also known as QPP, is a synthetic compound. It has a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol .


Synthesis Analysis

The synthesis of quinolin-2-ones, which includes 1-(Quinolin-2-yl)propan-2-one, can be achieved by direct carbonylation of o-alkenylanilines . This process is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .


Chemical Reactions Analysis

The synthesis of quinolin-2-ones, including 1-(Quinolin-2-yl)propan-2-one, involves direct carbonylation of C–H bonds with carbon monoxide (CO), carbon dioxide (CO2), and triphosgene (BTC) . This process has been reviewed extensively in recent literature .

Scientific Research Applications

Synthetic Methodology

Recent advances in direct carbonylation methods have streamlined quinolin-2-one synthesis. Notably:

Safety And Hazards

The safety data sheet for 1-(Quinolin-2-yl)propan-2-one indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The synthesis of quinolin-2-ones, including 1-(Quinolin-2-yl)propan-2-one, by direct carbonylation has aroused great interest and provides a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

properties

IUPAC Name

1-quinolin-2-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(14)8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRBYLGTUDWRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281391
Record name 1-(quinolin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-2-yl)propan-2-one

CAS RN

1531-30-2
Record name NSC21504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(quinolin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Quinolin-2-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(Quinolin-2-yl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(Quinolin-2-yl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(Quinolin-2-yl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(Quinolin-2-yl)propan-2-one
Reactant of Route 6
1-(Quinolin-2-yl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.